molecular formula C10H15NS B8471515 2-[1-(Isopropylthio)methyl]aniline

2-[1-(Isopropylthio)methyl]aniline

Cat. No. B8471515
M. Wt: 181.30 g/mol
InChI Key: UGMUCBHETNRWBO-UHFFFAOYSA-N
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Patent
US07842710B2

Procedure details

11.8 g (55.6 mmol) 1-[1-(isopropylthio)methyl]-2-nitrobenzene (VII-2) in 150 ml methanol are placed in a 500 ml three-necked flask equipped with a stirrer and thermometer, mixed with 150 ml concentrated hydrochloric acid with stirring, and 17.6 g powdered tin (148.5 mmol) are added in portions at 20-40° C. Stirring of the mixture wird is continued at 40° C. for about an hour. The reaction is cooled, filtered and mixed with 1300 ml of an ice-cooled 10% sodium hydroxide solution. Then it is extracted twice with dichloromethane, dried over sodium sulfate, and the solvent is evaporated under vacuum. The crude product is purified on silica gel with 3:1 hexane/methyl t-butyl ether. 4.6 g (94.6% purity by HPLC, 43.2% theoretical yield) of 2-[1-(isopropylthio)methyl]aniline are obtained as a yellow oil [logP (pH 2.3)=1.94].
Name
1-[1-(isopropylthio)methyl]-2-nitrobenzene
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
17.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([S:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-])=O)([CH3:3])[CH3:2].Cl.[Sn]>CO>[CH:1]([S:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[NH2:12])([CH3:3])[CH3:2] |^3:15|

Inputs

Step One
Name
1-[1-(isopropylthio)methyl]-2-nitrobenzene
Quantity
11.8 g
Type
reactant
Smiles
C(C)(C)SCC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
17.6 g
Type
reactant
Smiles
[Sn]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
STIRRING
Type
STIRRING
Details
Stirring of the mixture wird
WAIT
Type
WAIT
Details
is continued at 40° C. for about an hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
mixed with 1300 ml of an ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled 10% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
Then it is extracted twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product is purified on silica gel with 3:1 hexane/methyl t-butyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)SCC1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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